molecular formula C18H22N4O4S B2603216 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one CAS No. 1203281-54-2

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2603216
CAS No.: 1203281-54-2
M. Wt: 390.46
InChI Key: PFBYQKQZLBHPTK-UHFFFAOYSA-N
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Description

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonation reactions, often using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one stands out due to its unique combination of a pyridazinone core, piperazine ring, and methylsulfonyl group, which together confer distinct chemical reactivity and biological activity.

Biological Activity

2-(1-(4-(Methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18_{18}H22_{22}N4_{4}O3_{3}S. It features a piperazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, derivatives containing piperazine rings demonstrated significant AChE inhibition with IC50_{50} values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that related compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is crucial for this activity .
  • Anti-inflammatory Effects : Some derivatives have shown selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies. For example, certain synthesized compounds demonstrated COX-2 inhibitory activity with IC50_{50} values ranging from 0.10 to 0.31 µM .

Biological Activity Data

The following table summarizes key biological activities reported for compounds similar to this compound:

Activity TypeTarget Enzyme/PathogenIC50_{50} Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.63 - 6.28
Antibacterial ActivitySalmonella typhiModerate to Strong
COX-2 InhibitionCyclooxygenase 20.10 - 0.31
Urease InhibitionUrease1.13 - 6.28

Case Study 1: Antibacterial Screening

A series of synthesized compounds, including those with a piperazine core, were screened for antibacterial activity against multiple bacterial strains. The results indicated that several compounds exhibited strong inhibitory effects against Salmonella typhi, highlighting the potential of this chemical class in developing new antibiotics .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibitors, compounds derived from similar structures were evaluated for their AChE and urease inhibition capabilities. The most active derivatives showed promising IC50_{50} values, suggesting their potential role in treating conditions like Alzheimer's disease and urinary tract infections .

Properties

IUPAC Name

2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-14(18(24)20-10-12-21(13-11-20)27(2,25)26)22-17(23)9-8-16(19-22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYQKQZLBHPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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